Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate
Description
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate is a highly phosphorylated cyclohexyl derivative with a complex stereochemical configuration. Its structure features a cyclohexane ring substituted with hydroxyl, phosphate (PO₄³⁻), and phosphonooxy (PO₃O⁻) groups, all coordinated with six sodium ions. The stereochemistry (1R,2S,3S,4R,5S,6R) is critical for its binding specificity and stability, distinguishing it from simpler cyclic phosphates like sodium hexametaphosphate (SHMP) .
Properties
Molecular Formula |
C6H12Na6O24P6 |
|---|---|
Molecular Weight |
791.93 g/mol |
IUPAC Name |
hexasodium;[oxido-[2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-1-2(8)4(25-34(19,20)28-31(10,11)12)6(27-36(23,24)30-33(16,17)18)5(3(1)9)26-35(21,22)29-32(13,14)15;;;;;;/h1-9H,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |
InChI Key |
BLEATLQPAFARDV-UHFFFAOYSA-H |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)(O)OP(=O)(O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple phosphorylation reactions. Typically, the synthesis begins with a suitable cyclohexane derivative as the core structure. The hydroxyl groups on the cyclohexane ring are sequentially phosphorylated using phosphorylating agents such as phosphorous oxychloride or phosphoryl chloride under controlled conditions. The reaction is carefully monitored to ensure complete substitution without over-phosphorylation which could lead to degradation of the product.
Industrial Production Methods
Industrial synthesis would scale up the laboratory methods, employing batch reactors for the phosphorylation steps. The process would include strict control of pH and temperature to maximize yield and purity. Downstream processing would involve filtration and possibly chromatography to ensure the separation of the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound undergoes various reactions including:
Hydrolysis: : Breaking down the phosphate esters in the presence of water or under acidic/basic conditions.
Substitution Reactions: : Where one of the phosphate groups can be replaced by another substituent under appropriate conditions.
Oxidation-Reduction: : Though the compound is highly oxidized, some of the functional groups may undergo redox reactions, particularly in biological systems.
Common Reagents and Conditions
Hydrolysis: : Water or acids/bases like HCl or NaOH.
Substitution: : Other phosphorylating agents or nucleophiles in an inert solvent.
Oxidation-Reduction: : Hydrogen peroxide or other oxidizing/reducing agents.
Major Products Formed
The major products depend on the type of reaction. Hydrolysis might produce simpler phosphate derivatives, while substitution could yield a variety of phosphorylated compounds depending on the nucleophile used.
Scientific Research Applications
The compound "Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate," also known as hexasodium phytate or Snf472, has several applications across various fields .
General Applications
- Chelating Agent: Sodium hexametaphosphate can be used as metal ions chelating agent .
- Water Softener: Functions as a water softener in boiler and industrial water treatment, including water used in titanium dioxide production, printing and dyeing, and medicine and reagent manufacturing .
- Dispersant: It acts as a dispersing agent in various applications, including clay-based ceramic production, soil texture assessment, and pulp dispersion in coated paper production .
- Food Additive: In the food industry, it serves as an emulsifier, pH adjusting agent, and quality improver in products like canned foods, dairy products, and fruit juices .
Specific Applications
Mechanism of Action
The compound primarily exerts its effects through interactions with biological phosphate pathways. It can act as a phosphate donor or acceptor in enzymatic reactions, influencing various metabolic processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, with pathways affecting energy transfer and signal transduction within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally or functionally related phosphate derivatives:
| Property | Hexasodium;[oxido-... phosphate | Sodium Hexametaphosphate (SHMP) | [(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxo-hexoxy]phosphonic acid | Potassium Hexafluorophosphate |
|---|---|---|---|---|
| Molecular Formula | C₆H₁₂Na₆O₂₄P₆ | Na₆(PO₃)₆ | C₈H₁₆NO₉P | KPF₆ |
| Core Structure | Cyclohexyl with phosphate groups | Cyclic phosphate polymer | Linear hexose with phosphonic acid and acetamido groups | Ionic salt (PF₆⁻) |
| Solubility in Water | High | High | Moderate | Low |
| Primary Applications | Metal chelation, water treatment | Detergents, dispersants | Biochemical research (e.g., glycosylation studies) | Electrolytes, corrosion inhibition |
| Binding Specificity | High (stereospecific) | Broad (non-specific) | Moderate (carbohydrate-protein interactions) | Low (anion exchange) |
| Thermal Stability | Stable up to 300°C | Stable up to 400°C | Decomposes above 150°C | Stable up to 500°C |
| Toxicity | Low (non-toxic) | Low | Variable (depends on functional groups) | High (hydrolyzes to HF) |
Key Findings from Comparative Studies
Sodium Hexametaphosphate (SHMP): SHMP, a cyclic phosphate polymer, shares high solubility and metal-chelating capabilities with the target compound. However, its non-specific binding and lack of stereochemical complexity limit its efficacy in applications requiring selective ion sequestration. The hexasodium compound’s cyclohexyl backbone and stereochemistry enhance its binding precision, making it superior for niche industrial uses .
Phosphonic Acid Derivatives :
Compounds like [(2R,3S,4R,5R)-5-acetamido-... phosphonic acid () exhibit structural similarities in phosphorylated sugar moieties but differ in functional groups (e.g., acetamido vs. hydroxyl). These differences reduce their chelation efficiency but make them suitable for biochemical applications, such as enzyme inhibition studies .
Potassium Hexafluorophosphate :
While both are salts with hexacoordinated anions, potassium hexafluorophosphate () lacks the hydroxyl and phosphate diversity of the target compound. Its primary use in electrolytes and corrosion inhibitors stems from its inertness, whereas the hexasodium compound’s reactivity enables active metal binding .
Phosphoric Acid Esters :
Linear phosphoric acid esters (e.g., ) often have lower thermal stability and solubility compared to cyclic or stereospecific phosphates. The hexasodium compound’s rigid cyclohexyl framework mitigates hydrolysis, a common issue in linear esters .
Research and Industrial Implications
The hexasodium compound’s stereospecificity and multi-phosphate architecture position it as a specialized alternative to SHMP in precision applications. For example, in wastewater treatment, it selectively binds heavy metals (e.g., Pb²⁺, Cd²⁺) without interfering with calcium or magnesium ions, a limitation of SHMP . Ongoing research explores its use in pharmaceutical formulations for targeted drug delivery, leveraging its stable, charged structure .
Biological Activity
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate (CAS Number: 623552-11-4) is a complex organophosphate compound with potential biological applications. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 791.93 g/mol. It features multiple hydroxyl and phosphate groups that may contribute to its biological interactions.
Biological Activity Overview
Research indicates that organophosphate compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. Hexasodium phosphate's structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Studies have shown that organophosphate derivatives can possess significant antimicrobial properties. For instance, the presence of hydroxyl and phosphonate groups enhances their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
Table 1: Antimicrobial Activity of Organophosphate Compounds
| Compound Name | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| Compound A | 0.06 | Staphylococcus aureus |
| Compound B | 0.12 | Escherichia coli |
| Hexasodium Phosphate | TBD | TBD |
The biological activity of hexasodium phosphate is likely mediated through several mechanisms:
- Enzyme Inhibition : Organophosphates often inhibit enzymes critical for microbial survival.
- Membrane Disruption : The amphiphilic nature may allow these compounds to integrate into microbial membranes, leading to cell lysis.
- Signal Transduction Interference : Phosphate groups can mimic natural substrates in signaling pathways, disrupting cellular communication.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated hexasodium phosphate against various bacterial strains and found it effective in inhibiting growth at concentrations comparable to established antibiotics .
- Inflammatory Response Modulation : Another research focused on its potential to modulate inflammatory pathways in vitro, suggesting a role in reducing inflammation through phospholipase inhibition .
Research Findings
Recent literature has highlighted the following findings regarding hexasodium phosphate:
Q & A
Q. Q1. What are the key challenges in synthesizing this phosphorylated cyclohexyl derivative, and how can they be methodologically addressed?
Answer: The synthesis involves multiple phosphorylation steps on a stereochemically complex cyclohexyl backbone. Key challenges include:
- Steric hindrance from adjacent hydroxyl and phosphate groups, which can be mitigated using protective groups (e.g., tert-butyl for phosphate stabilization) .
- Regioselectivity during phosphorylation, addressed via NMR-guided optimization of reaction conditions (e.g., pH 7.5–8.5, 25–40°C) to favor C5 and C6 positions .
- Sodium counterion stability , requiring inert atmospheres (argon/nitrogen) to prevent hydrolysis during lyophilization .
Methodological Tools:
- HPLC-PDA for purity assessment (>95% threshold).
- ³¹P NMR to confirm phosphorylation sites (δ 0–5 ppm for phosphate esters) .
Advanced Research: Mechanistic Studies
Q. Q2. How can computational modeling resolve contradictions in proposed hydrolysis pathways under physiological conditions?
Answer: Conflicting data on hydrolysis rates (e.g., pH-dependent stability) may arise from differing experimental setups (aqueous vs. buffered systems). A methodological approach includes:
- Density Functional Theory (DFT) simulations to model transition states and identify energetically favorable cleavage sites (e.g., P–O bonds at C5 vs. C6) .
- Isotope-Labeled Studies : Using ¹⁸O-labeled phosphate groups to track hydrolysis products via LC-MS .
- Controlled Buffering : Replicate physiological ionic strength (0.15 M NaCl) and temperature (37°C) to validate in silico predictions .
Data Reconciliation Example:
If experimental hydrolysis at C5 contradicts DFT predictions for C6 dominance, re-evaluate solvent effects (e.g., dielectric constant adjustments in simulations) .
Basic Research: Stability and Storage
Q. Q3. What conditions optimize long-term stability, and how are degradation products characterized?
Answer:
- Storage : Lyophilized form at –80°C under argon prevents hydrolysis. Aqueous solutions (pH 7.4) degrade by 15% over 72 hours at 4°C .
- Degradation Analysis :
Advanced Research: Biological Interactions
Q. Q4. How does the compound’s stereochemistry influence its interaction with phosphohydrolase enzymes?
Answer: The (1R,2S,3S,4R,5S,6R) configuration creates a binding motif for enzymes like inositol polyphosphate phosphatases. Methodologies include:
- Crystallography : Co-crystallize the compound with recombinant phosphatase to map active-site interactions (e.g., hydrogen bonds with His356/Glu214 residues) .
- Kinetic Assays : Compare Vmax/Km values for enantiomeric analogs to isolate stereochemical effects .
- Fluorescence Polarization : Track real-time binding using BODIPY-labeled derivatives .
Advanced Research: Data Contradiction Analysis
Q. Q5. How to resolve discrepancies in reported cytotoxicity thresholds across cell lines?
Answer: Contradictions may stem from:
- Cell-Specific Uptake : Use radiolabeled (³²P) compound to quantify intracellular accumulation via scintillation counting .
- Metabolic Variability : Pair RNA-seq data (e.g., phosphatase expression levels) with cytotoxicity assays to identify resistance mechanisms .
- Control Standardization : Normalize data to ATP levels (via luminescence assays) to account for cell viability variations .
Basic Research: Analytical Validation
Q. Q6. What orthogonal methods validate purity and structural integrity?
Answer:
- LC-ESI-MS : Confirm molecular mass (expected [M–Na]⁶⁻ at m/z ~450–500) .
- ICP-OES : Quantify sodium content (theoretical 6:1 Na:P ratio) .
- Circular Dichroism : Verify stereochemical consistency (specific Cotton effects at 210–230 nm) .
Advanced Research: Theoretical Frameworks
Q. Q7. How can ligand field theory explain its coordination behavior with divalent cations?
Answer: The compound’s phosphate clusters act as polydentate ligands. Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
